Benzo(ghi)perylene, 7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(ghi)perylene, 7-nitro- is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is known for its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is a product of incomplete combustion and is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions . The 7-nitro derivative introduces a nitro group (-NO2) to the benzo(ghi)perylene structure, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)perylene, 7-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
C22H12+HNO3→C22H11NO2+H2O
Industrial Production Methods
Industrial production of benzo(ghi)perylene, 7-nitro- may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo(ghi)perylene, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Reduction: The compound can be further oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Benzo(ghi)perylene, 7-nitro- has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzo(ghi)perylene, 7-nitro- involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different reactivity and biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar number of fused rings but different substitution patterns.
Chrysene: A PAH with four fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
Benzo(ghi)perylene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical and biological properties compared to other PAHs. This modification enhances its reactivity and potential for forming reactive intermediates, making it a valuable compound for studying the effects of nitro-PAHs in various scientific fields .
Properties
CAS No. |
81316-88-3 |
---|---|
Molecular Formula |
C22H11NO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H |
InChI Key |
QCFGYKUPIIYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.